molecular formula C13H13N3O B1442317 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile CAS No. 1173003-54-7

1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile

Cat. No. B1442317
M. Wt: 227.26 g/mol
InChI Key: AGMZLYNPRZVJPW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile consists of an indazole ring fused with a tetrahydro-2H-pyran moiety. The carbonitrile group (–C≡N) is attached to the indazole ring. The pinacol ester form of this compound is also available .

Scientific Research Applications

Antimicrobial Activities

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile derivatives have been explored for their antimicrobial properties. In a study by Al‐Azmi and Mahmoud (2020), novel derivatives were synthesized and evaluated as antimicrobial agents. This demonstrates the compound's potential in contributing to the development of new antimicrobial solutions (Al‐Azmi & Mahmoud, 2020).

HMG-CoA Reductase Inhibitors

Indazole derivatives have been linked to the inhibition of microsomal HMG-CoA reductase in rat liver, indicating their potential as hypolipemic agents. Jin-Il I. Kim and Y. Jahng (1995) designed and synthesized new agents showing this inhibitory activity, which could have implications for cholesterol management (Jin-Il I. Kim & Jahng, 1995).

Kinase Inhibitor Development

A study by Arunachalam et al. (2019) developed a scalable synthesis route for a potent kinase inhibitor using an alternate azide intermediate, showcasing the use of indazole-5-carbonitrile derivatives in developing kinase inhibitors (Arunachalam et al., 2019).

Cytotoxic Activity

The compound and its derivatives have been explored for cytotoxic activity against tumor cells. Mohareb and Abdelaziz (2013) conducted a study where 2-hydroxy-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile and its derivatives exhibited higher inhibitory effects on various tumor cell lines compared to a reference drug, showing promise in cancer research (Mohareb & Abdelaziz, 2013).

Synthesis of Fluorescent Compounds

The derivative 5-nitro-1H-indazole has been used in synthesizing new fluorescent heterocyclic compounds, indicating its utility in the development of materials with unique optical properties, as demonstrated by Pakjoo et al. (2012) (Pakjoo et al., 2012).

Corrosion Inhibitors

Indazole derivatives have been investigated as potential corrosion inhibitors for mild steel. A study by Dandia et al. (2013) synthesized pyrazolopyridine derivatives, demonstrating their effectiveness in corrosion inhibition, which could be valuable in industrial applications (Dandia et al., 2013).

properties

IUPAC Name

1-(oxan-2-yl)indazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-8-10-4-5-12-11(7-10)9-15-16(12)13-3-1-2-6-17-13/h4-5,7,9,13H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMZLYNPRZVJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)C#N)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Lohou, J Sopkova-de Oliveira Santos… - Bioorganic & medicinal …, 2012 - Elsevier
Taking into account the potency of 4- and 7-nitro and haloindazoles as nNOS inhibitors previously reported in the literature by our team, a multidisciplinary study, described in this article…
Number of citations: 15 www.sciencedirect.com
Z Lu, Y Cao, D Zhang, X Meng, B Guo… - Journal of Medicinal …, 2022 - ACS Publications
Endocrine therapies in the treatment of early and metastatic estrogen receptor α positive (ERα+) breast cancer (BC) are greatly limited by de novo and acquired resistance. Selective …
Number of citations: 7 pubs.acs.org

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